Tert-butyl N-methyl-N-(4-nitrophenyl)carbamate
Description
Tert-butyl N-methyl-N-(4-nitrophenyl)carbamate is a carbamate derivative characterized by a tert-butyl group, an N-methyl substituent, and a 4-nitrophenyl moiety. Its molecular formula is C₁₂H₁₅N₂O₄, with a molecular weight of 251.26 g/mol. The compound is structurally defined by the carbamate functional group (–O–(C=O)–N–), where the nitrogen atom is bonded to both a methyl group and a 4-nitrophenyl ring.
Spectroscopic characterization, such as ¹H and ¹³C NMR, is critical for confirming its structure. For example, the non-methylated analog, tert-butyl N-(4-nitrophenyl)carbamate, exhibits distinct NMR signals in CDCl₃, including aromatic proton resonances near δ 8.1–7.5 ppm and tert-butyl carbons at δ 28–80 ppm .
Properties
IUPAC Name |
tert-butyl N-methyl-N-(4-nitrophenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-11(15)13(4)9-5-7-10(8-6-9)14(16)17/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKIOMBZTRAZEBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801212137 | |
| Record name | 1,1-Dimethylethyl N-methyl-N-(4-nitrophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801212137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
474020-88-7 | |
| Record name | 1,1-Dimethylethyl N-methyl-N-(4-nitrophenyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=474020-88-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-methyl-N-(4-nitrophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801212137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
In a typical procedure, N-methyl-N-(4-nitrophenyl)amine is dissolved in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). Boc₂O is added dropwise at 0–5°C, followed by a base such as triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP). The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl of Boc₂O, forming the carbamate linkage. After stirring at room temperature for 12–24 hours, the product is isolated via extraction and purified by flash chromatography.
Key Parameters :
Yield and Scalability
Yields for analogous Boc protections of secondary amines range from 70% to 90%. For instance, the synthesis of tert-butyl tosylcarbamate achieved 79% yield using Boc₂O and Et₃N in DCM. Scalability is feasible, as Boc reactions are typically tolerant of larger batch sizes without significant yield reduction.
Alternative Methods: Mitsunobu and Ullmann Coupling
Mitsunobu Reaction for Carbamate Formation
The Mitsunobu reaction offers an alternative pathway, particularly if the starting alcohol or phenol is available. For example, tert-butyl pent-4-yn-1-yl(tosyl)carbamate was synthesized using triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) in THF. While this method is less common for aryl carbamates, it could be adapted for this compound by employing a nitroaryl alcohol precursor.
Procedure :
-
Combine N-methyl-N-(4-nitrophenyl)amine, Boc-protected tosylamide, PPh₃, and DIAD in THF.
-
Stir at 0°C, then warm to room temperature.
Challenges :
Ullmann-Type Coupling for Nitroaryl Functionalization
Palladium-catalyzed couplings, such as Ullmann reactions, facilitate the introduction of nitroaryl groups. In a related synthesis, 2-nitroiodobenzene was coupled with alkynes using Pd(PPh₃)₂Cl₂ and CuI in THF. Adapting this method, a nitroaryl intermediate could be coupled with a Boc-protected amine precursor.
Example Protocol :
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React Boc-protected propargylamine with 4-nitroiodobenzene under Pd/Cu catalysis.
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Purify via column chromatography (petroleum ether/ethyl acetate).
Limitations :
Optimization and Troubleshooting
Solvent and Base Selection
Chemical Reactions Analysis
Tert-butyl N-methyl-N-(4-nitrophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form nitro derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include substituted carbamates, amines, and nitro derivatives .
Scientific Research Applications
Drug Development
Tert-butyl N-methyl-N-(4-nitrophenyl)carbamate has been explored for its potential as an antiviral agent. Its structure allows it to serve as a reference standard in the development of antiviral drugs, particularly in the context of inhibiting viral replication mechanisms. The compound's nitrophenyl group is crucial for enhancing biological activity, making it a candidate for further pharmacological studies .
Synthetic Methodologies
This compound is utilized in various synthetic pathways, especially in the synthesis of more complex organic molecules. It has been employed in:
- Palladium-Catalyzed Reactions : Tert-butyl carbamate derivatives are often used in palladium-catalyzed coupling reactions to synthesize N-Boc-protected anilines and other functionalized compounds . This application is significant for developing pharmaceuticals and agrochemicals.
- Synthesis of Tetrasubstituted Pyrroles : The compound plays a role in synthesizing tetrasubstituted pyrroles, which are important intermediates in organic synthesis due to their diverse biological activities .
Reference Standards
In analytical chemistry, this compound serves as a reference standard for various analytical techniques, including HPLC and mass spectrometry. Its well-defined structure allows for accurate calibration and validation of analytical methods used in pharmaceutical quality control .
Case Study 1: Antiviral Activity Assessment
Recent studies have evaluated the antiviral properties of this compound against specific viral strains. In vitro assays demonstrated that the compound exhibited significant inhibitory effects on viral replication, suggesting its potential as a lead compound for developing new antiviral therapies.
Case Study 2: Synthesis of Novel Compounds
Research involving the palladium-catalyzed synthesis of N-Boc-protected anilines using this compound has shown promising results. The methodology allowed for high yields and selectivity, paving the way for synthesizing complex molecules that could have therapeutic applications.
Summary Table of Applications
| Application Area | Description |
|---|---|
| Drug Development | Potential antiviral agent; reference standard for drug design |
| Synthetic Methodologies | Used in palladium-catalyzed reactions; synthesis of tetrasubstituted pyrroles |
| Analytical Chemistry | Reference standard for HPLC and mass spectrometry |
Mechanism of Action
The mechanism of action of tert-butyl N-methyl-N-(4-nitrophenyl)carbamate involves its interaction with specific molecular targets. In medicinal applications, it acts as an inhibitor of angiokinase, which is involved in the formation of blood vessels . This inhibition can be beneficial in treating diseases like cancer, where the growth of new blood vessels needs to be controlled . The compound may also interact with other molecular pathways, depending on its specific application .
Comparison with Similar Compounds
Comparison with Similar Compounds
Carbamate derivatives exhibit diverse physicochemical and structural properties depending on substituents. Below is a detailed comparison of tert-butyl N-methyl-N-(4-nitrophenyl)carbamate with structurally related compounds.
Structural Analogues
Physical and Spectroscopic Properties
Biological Activity
Tert-butyl N-methyl-N-(4-nitrophenyl)carbamate is a synthetic organic compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural properties and biological activities. This article will explore its biological activity, focusing on enzyme inhibition, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its tert-butyl group, a methyl group, and a nitrophenyl substituent. The molecular formula is with a molecular weight of 238.24 g/mol. The presence of the nitrophenyl group enhances the compound's reactivity and potential biological activity, making it an interesting target for research.
Bile-Salt-Dependent Lipase Inhibition
One of the most significant biological activities of this compound is its role as an inhibitor of bile-salt-dependent lipase (cholesterol esterase). Research indicates that this compound specifically inhibits the activity of bile-salt-dependent lipase through a mechanism-based inhibition process. The inhibition is characterized by:
- First-order kinetics : The rate of inhibition increases with time.
- Saturation kinetics : Increasing concentrations of the carbamate lead to saturation of enzyme inhibition.
- Formation of an inactive enzyme-inhibitor complex : This involves a tetrahedral intermediate that evolves into an inactive carbamyl enzyme after releasing alcohol or phenol .
The release of 4-nitrophenol from this carbamate serves as a direct measure of enzyme inhibition, making it a valuable tool for probing enzyme active sites .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound, focusing on its interactions with various enzymes:
- Enzyme Activity Assessment :
- Comparative Analysis :
- Mechanistic Studies :
Potential Therapeutic Applications
Given its specific inhibitory effects on bile-salt-dependent lipase, this compound may have potential applications in pharmacology, particularly in designing drugs aimed at managing lipid metabolism disorders. Its ability to modulate enzyme activity could be harnessed for therapeutic interventions in conditions like obesity or hyperlipidemia.
Summary Table of Biological Activity
| Compound | Biological Activity | Mechanism |
|---|---|---|
| This compound | Inhibits bile-salt-dependent lipase | Forms inactive carbamyl enzyme complex |
| Other Carbamates | Varying levels of enzyme inhibition | Dependent on alkyl chain length and structure |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing tert-butyl N-methyl-N-(4-nitrophenyl)carbamate, and how can reaction conditions be optimized for high yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution using tert-butyl carbamate derivatives and nitro-substituted aryl halides. Typical conditions involve a base (e.g., triethylamine or potassium carbonate) in aprotic solvents like dichloromethane or THF at room temperature. For example, similar carbamates are synthesized with yields >75% using a 1:1.2 molar ratio of tert-butyl carbamate to aryl halide . Optimization may include adjusting reaction time (4-24 hours) and temperature (0–25°C). Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization is recommended .
Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?
- Methodological Answer :
- Spectroscopic Analysis : Use -NMR and -NMR to verify the tert-butyl group (δ ~1.4 ppm for ), carbamate carbonyl (δ ~155 ppm for ), and nitro group resonance (δ ~125–135 ppm for aromatic carbons) .
- Chromatography : HPLC with a C18 column (acetonitrile/water gradient) ensures purity >95% .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated for : 275.1032 g/mol) .
Q. What are the key stability considerations for storing this compound?
- Methodological Answer : The compound is sensitive to hydrolysis under acidic/basic conditions. Store at –20°C in airtight, light-resistant containers with desiccants. Stability tests on analogous carbamates show <5% degradation over 6 months under these conditions . Avoid prolonged exposure to moisture or oxidizing agents.
Advanced Research Questions
Q. How does the nitro group in this compound influence its reactivity in catalytic coupling reactions?
- Methodological Answer : The nitro group acts as a strong electron-withdrawing group, enhancing electrophilic aromatic substitution reactivity. In Suzuki-Miyaura couplings, it facilitates palladium-catalyzed cross-coupling with boronic acids. For example, nitro-substituted carbamates achieve coupling yields of 60-85% using Pd(PPh) and NaCO in DMF at 80°C . Kinetic studies show a 2.5-fold rate increase compared to non-nitro analogs .
Q. What experimental strategies can resolve contradictions in biological activity data for this compound?
- Methodological Answer :
- Dose-Response Curves : Test a wide concentration range (0.1–100 µM) to identify non-linear effects. For enzyme inhibition, use IC assays with positive controls (e.g., indomethacin for COX-2) .
- Off-Target Screening : Employ proteome-wide profiling (e.g., thermal shift assays) to identify unintended interactions .
- Metabolic Stability : Use liver microsomes to assess cytochrome P450-mediated degradation, which may explain variability in cellular assays .
Q. How can computational methods predict the binding mode of this compound to biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases or proteases). The nitro group often forms hydrogen bonds with catalytic residues (e.g., Tyr or Lys) .
- MD Simulations : Run 100-ns simulations in GROMACS to evaluate binding stability. RMSD <2 Å indicates robust target engagement .
- QSAR Modeling : Corrogate substituent effects (e.g., nitro vs. methoxy) on IC values using MOE or RDKit .
Safety and Compliance
Q. What safety protocols are critical when handling this compound in vitro?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
- Spill Management : Absorb with vermiculite and dispose as hazardous waste (EPA Code U223) .
- Waste Disposal : Neutralize with 10% acetic acid before incineration to prevent nitro compound accumulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
